
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide is a quaternary ammonium compound with the molecular formula C7H13IN2. This compound is known for its unique structure, which includes a pyrrole ring substituted with a trimethylammonium group. It is commonly used in various chemical and biological applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide typically involves the quaternization of N-methylpyrrole with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
- N-Methylpyrrole + Methyl Iodide → this compound
The reaction is usually complete within a few hours, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide undergoes various chemical reactions, including:
- Substitution Reactions : The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
- Oxidation Reactions : The compound can be oxidized to form N-oxide derivatives.
- Reduction Reactions : Reduction can lead to the formation of secondary or tertiary amines.
- Substitution : Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
- Oxidation : Oxidizing agents such as hydrogen peroxide or peracids.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Formation of N,N,N-Trimethyl-1H-pyrrol-1-aminium chloride, bromide, or hydroxide.
- Oxidation : Formation of N,N,N-Trimethyl-1H-pyrrol-1-aminium N-oxide.
- Reduction : Formation of N,N-Dimethyl-1H-pyrrol-1-amine.
Applications De Recherche Scientifique
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide has a wide range of applications in scientific research:
- Chemistry : Used as a phase-transfer catalyst in organic synthesis.
- Biology : Employed in the study of ion channels and neurotransmitter systems.
- Medicine : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
- Industry : Utilized in the production of conductive polymers and as an additive in electroplating processes.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide involves its interaction with various molecular targets. In biological systems, it can interact with ion channels and receptors, modulating their activity. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate
- N,N,N-Trimethyl-1H-pyrrol-1-aminium chloride
- N,N,N-Trimethyl-1H-pyrrol-1-aminium bromide
Uniqueness: N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide is unique due to its specific iodide counterion, which imparts distinct reactivity and solubility properties compared to its chloride and bromide counterparts. The iodide ion is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the compound’s structure allows for versatile applications in various fields, from organic synthesis to biological research.
Propriétés
Numéro CAS |
88280-84-6 |
|---|---|
Formule moléculaire |
C7H13IN2 |
Poids moléculaire |
252.10 g/mol |
Nom IUPAC |
trimethyl(pyrrol-1-yl)azanium;iodide |
InChI |
InChI=1S/C7H13N2.HI/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UYLHJOLFGQCJSZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)N1C=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
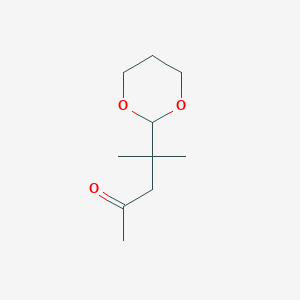
phosphane](/img/structure/B14396281.png)

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
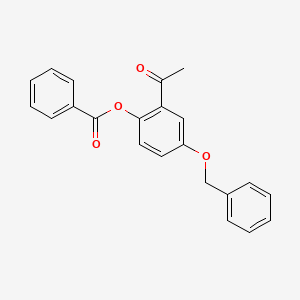
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
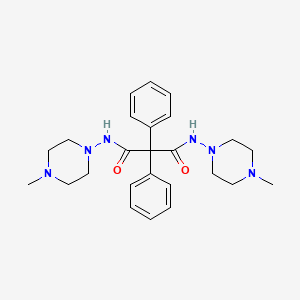

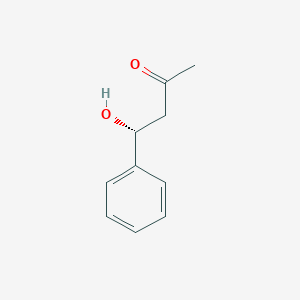
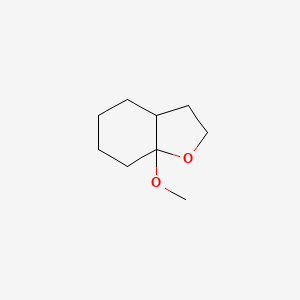
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
